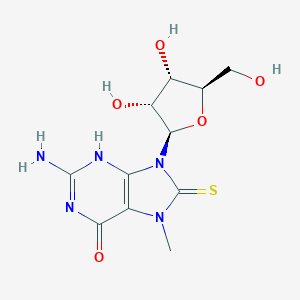

(2-Iodophenyl)hydrazine hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of hydrazine derivatives is a key area of interest in the development of new compounds with potential applications in various fields. For instance, 1,2-Bis(2,4,6-trinitrophenyl) hydrazine, a precursor for high-performance energetic materials, is synthesized through the condensation of picryl chloride with hydrazine hydrate . Similarly, novel (4-(4-iodophenyl)thiazol-2-yl)hydrazine derivatives with anti-Candida activity are synthesized, indicating the versatility of hydrazine derivatives in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of hydrazine derivatives is crucial for their properties and applications. For example, the crystal structure of 1-(2-chloronicotinoyl)-2-(nitrophenyl)hydrazine shows different polymorphic forms, which are linked by various hydrogen bonds and pi...pi stacking interactions . This highlights the importance of molecular structure in determining the physical properties of these compounds.

Chemical Reactions Analysis

Hydrazine derivatives participate in a variety of chemical reactions due to their reactive functional groups. The synthesis of benzo[b]phenoxazine derivatives from hydrazide-containing compounds demonstrates the reactivity of hydrazine derivatives in forming complex heterocyclic structures . This reactivity is essential for the design of compounds with specific biological or physical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives are influenced by their molecular structure. For instance, the energetic properties of 1,2-Bis(2,4,6-trinitrophenyl) hydrazine are theoretically computed to be superior to other energetic materials, which is significant for their application in explosives . The crystal structure and hydrogen bonding interactions of 2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinecarbothioamide contribute to its stability and potential use in material science .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Novel derivatives of (4-(4-iodophenyl)thiazol-2-yl)hydrazine have been synthesized and evaluated for their anti-Candida activity, showing promising results, particularly against Candida albicans and Candida krusei (Secci et al., 2012).

- A study conducted by Sheng-ping (2006) focused on synthesizing 3-acetyl-2-aryl-5-(2-iodophenyl)-1,3,4-oxadiazolines through cyclodehydration processes. These compounds were characterized through various analytical techniques (Sheng-ping, 2006).

Biological and Environmental Applications

- A probe based on 2-(2'-hydroxyphenyl) benzothiazole (HBT) has been synthesized for the ratiometric detection of hydrazine, demonstrating its potential in live-cell imaging (Goswami et al., 2013).

- A fluorescent probe was developed for detecting hydrazine in biological and water samples, utilizing dicyanoisophorone as the fluorescent group. This probe exhibits low cytotoxicity, a large Stokes shift, and a low detection limit, making it suitable for fluorescence imaging of hydrazine in HeLa cells and zebrafish (Zhu et al., 2019).

- A chemodosimeter for detecting hydrazine based on the return of excited state intramolecular proton transfer (ESIPT) was studied, enabling the detection of hydrazine in live cells (Fan et al., 2012).

- A fluorescence "turn-on" sensor was designed for detecting hydrazine in the environment, showing high selectivity and sensitivity, indicating its potential for practical applications (Jiang et al., 2020).

Analytical Applications

- Iodine monochloride has been used as a volumetric reagent for the determination of various compounds, including phenyl hydrazine hydrochloride, in the presence of hydrochloric acid and mercuric chloride (Singh et al., 1958).

- Another study employed potassium persulphate as a volumetric reagent for determining phenyl hydrazine hydrochloride among other compounds (Singh et al., 1958).

Safety And Hazards

“(2-Iodophenyl)hydrazine hydrochloride” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Propriétés

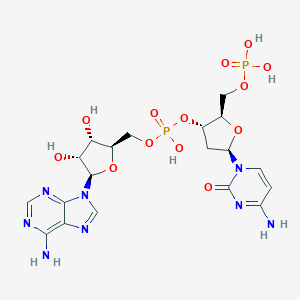

IUPAC Name |

(2-iodophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4,9H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLUKLKKUJXLNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Iodophenyl)hydrazine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.